molecular formula C10H21N3O B3233478 2-Amino-N-methyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide CAS No. 1353945-07-9

2-Amino-N-methyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide

Cat. No.: B3233478
CAS No.: 1353945-07-9
M. Wt: 199.29 g/mol
InChI Key: XREDZAXVIXZFQG-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide is a synthetic organic compound It is characterized by the presence of an amino group, a methyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution or reductive amination.

    Methylation: Methylation of the nitrogen atoms can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.

    Acetylation: The final step involves the acetylation of the amino group to form the acetamide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amino or methyl groups.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Amines, alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biochemical Studies: Studied for its interactions with enzymes and receptors in biochemical assays.

Medicine

    Pharmacological Research: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry

    Chemical Manufacturing: Used as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-methyl-N-(1-methyl-piperidin-2-ylmethyl)-acetamide
  • 2-Amino-N-ethyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide

Uniqueness

2-Amino-N-methyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide is unique due to its specific substitution pattern on the piperidine ring and the presence of both amino and acetamide functional groups. This unique structure may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-amino-N-methyl-N-[(1-methylpiperidin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-12-5-3-4-9(7-12)8-13(2)10(14)6-11/h9H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREDZAXVIXZFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501173257
Record name Acetamide, 2-amino-N-methyl-N-[(1-methyl-3-piperidinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353945-07-9
Record name Acetamide, 2-amino-N-methyl-N-[(1-methyl-3-piperidinyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353945-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-N-methyl-N-[(1-methyl-3-piperidinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501173257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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